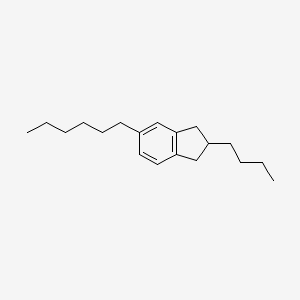
Indan, 2-butyl-5-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. Indanes are known for their stability and diverse chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indan, 2-butyl-5-hexyl- can be achieved through several methods. One common approach involves the alkylation of indan with butyl and hexyl groups. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indan, followed by the addition of butyl and hexyl halides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of Indan, 2-butyl-5-hexyl- may involve catalytic hydrogenation of the corresponding indene derivatives. This method utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Indan, 2-butyl-5-hexyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated indanes
Applications De Recherche Scientifique
Indan, 2-butyl-5-hexyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Indan, 2-butyl-5-hexyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indan, 2-butyl-5-methyl-
- Indan, 2-ethyl-5-hexyl-
- Indan, 2-butyl-5-propyl-
Uniqueness
Indan, 2-butyl-5-hexyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it valuable for various applications, distinguishing it from other similar indane derivatives .
Propriétés
Numéro CAS |
25446-32-6 |
|---|---|
Formule moléculaire |
C19H30 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-butyl-5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h11-13,17H,3-10,14-15H2,1-2H3 |
Clé InChI |
JAUZOZVMGVOYCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(CC(C2)CCCC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

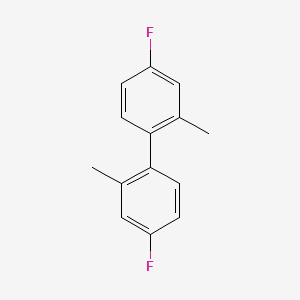
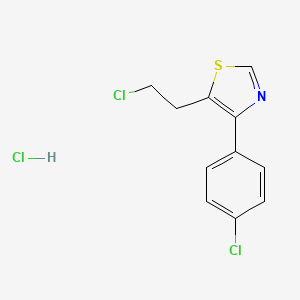
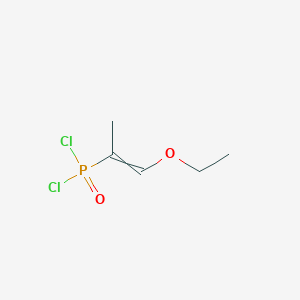
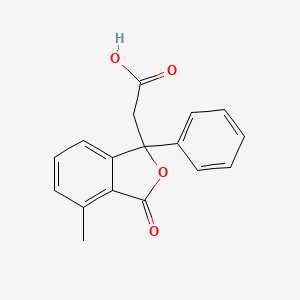
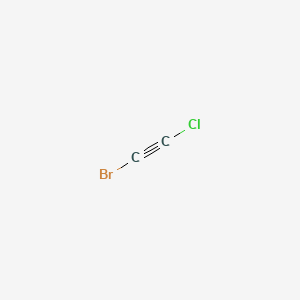



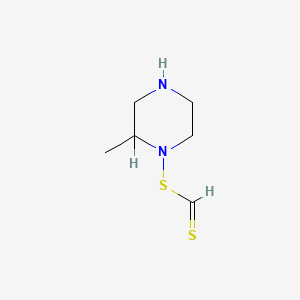
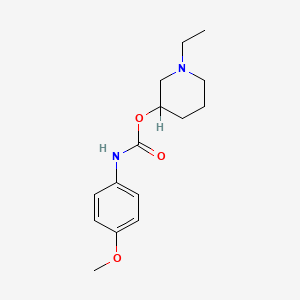
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

